N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide typically involves the condensation of 1,2-benzenediamine with aldehydes. One common method involves the reaction of 1,2-benzenediamine with 3,4-dimethoxybenzaldehyde under acidic conditions to form the benzimidazole ring . The resulting intermediate is then reacted with ethylamine to introduce the ethyl group at the 2-position of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide
- 2-(1H-benzimidazol-2-yl)ethylamine
- 3,4-dimethoxybenzaldehyde
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of both the benzimidazole ring and the 3,4-dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)18(22)19-10-9-17-20-13-5-3-4-6-14(13)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSHFBNOQYCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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